molecular formula C14H19BrN2O3S B14972233 1-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

1-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B14972233
M. Wt: 375.28 g/mol
InChI Key: HWABVAYPRWANMR-UHFFFAOYSA-N
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Description

1-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo group, a methylpropanoyl group, and a tetrahydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANESULFONAMIDE typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The bromo group can participate in electrophilic substitution reactions, while the tetrahydroquinoline moiety may interact with biological receptors or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]METHANESULFONAMIDE is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable .

Properties

Molecular Formula

C14H19BrN2O3S

Molecular Weight

375.28 g/mol

IUPAC Name

1-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide

InChI

InChI=1S/C14H19BrN2O3S/c1-10(2)14(18)17-7-3-4-11-5-6-12(8-13(11)17)16-21(19,20)9-15/h5-6,8,10,16H,3-4,7,9H2,1-2H3

InChI Key

HWABVAYPRWANMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CBr

Origin of Product

United States

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